DNV-II impurity 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

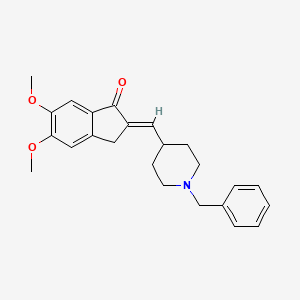

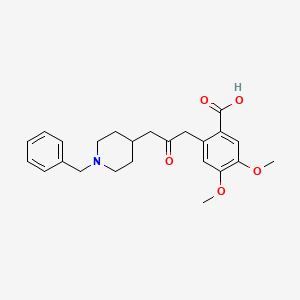

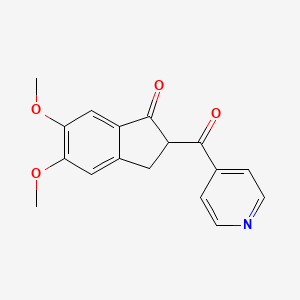

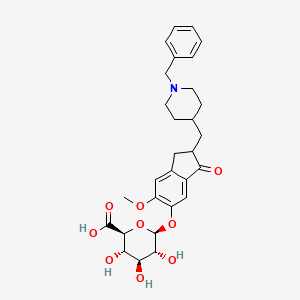

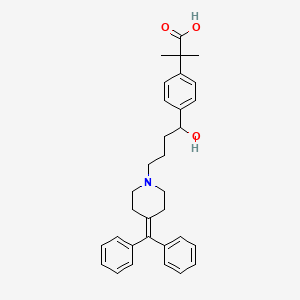

DNV-II Impurity 2 is a chemical compound with the molecular formula C25H35N3O7S and a molecular weight of 521.6 . It is also known as Tert-butyl ((2S,3S)-3-hydroxy-4-((N-isobutyl-4-nitrophenyl)sulfonamido)-1-phenylbutan-2-yl)carbamate .

Molecular Structure Analysis

The molecular structure of DNV-II Impurity 2 can be represented by the SMILES string: O=SC)CC@HC@@H©C)=O)CC1=CC=CC=C1)(C2=CC=C(N=O)C=C2)=O . This string represents the 2D structure of the molecule. For a detailed 3D structure analysis, specialized software or databases would be required.Aplicaciones Científicas De Investigación

Analytical Method Development

DNV-II impurity 2: is utilized in the development of analytical methods. These methods are crucial for determining the purity and concentration of pharmaceutical compounds. By using DNV-II impurity 2, researchers can establish robust analytical protocols for Darunavir, ensuring that the medication is safe and effective for patient use .

Method Validation (AMV)

Once analytical methods are developed, they must be rigorously validated. DNV-II impurity 2 plays a key role in this process, serving as a control to validate the accuracy, precision, and specificity of the analytical methods. This step is essential for regulatory compliance and quality assurance .

Quality Control (QC) Applications

In the commercial production of Darunavir, DNV-II impurity 2 is used for quality control testing. It helps in monitoring the impurity profile of the pharmaceutical product and ensures that it meets the stringent standards set by health authorities .

Pharmacokinetic Studies

DNV-II impurity 2: can be used in pharmacokinetic studies to understand the behavior of Darunavir in the body. Researchers can study how the drug is absorbed, distributed, metabolized, and excreted, which is vital for dose optimization .

Stability Testing

Stability testing is critical for determining the shelf life of a drugDNV-II impurity 2 can be used as a marker to assess the stability of Darunavir under various environmental conditions, such as temperature, humidity, and light exposure .

Toxicological Assessment

Understanding the toxicological profile of drug impurities is essentialDNV-II impurity 2 can be employed in toxicological studies to evaluate its potential effects and establish safety margins for the impurity levels in Darunavir preparations .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for DNV-II impurity 2 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "piperidine", "ethyl acetoacetate", "acetic anhydride", "sodium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "potassium carbonate", "methanol", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and piperidine in ethanol to form Schiff base.", "Step 2: Addition of ethyl acetoacetate to the Schiff base in the presence of acetic anhydride and sodium acetate to form a β-ketoester.", "Step 3: Reduction of the β-ketoester using sodium borohydride in methanol to form the corresponding alcohol.", "Step 4: Acid catalyzed cyclization of the alcohol to form a lactone intermediate.", "Step 5: Treatment of the lactone intermediate with hydrochloric acid to form the desired product.", "Step 6: Purification of the product using column chromatography with chloroform and methanol as eluent.", "Step 7: Neutralization of the purified product with sodium hydroxide and drying with potassium carbonate.", "Step 8: Final purification of the product using recrystallization from water." ] } | |

Número CAS |

1133153-38-4 |

Nombre del producto |

DNV-II impurity 2 |

Fórmula molecular |

C25H35N3O7S |

Peso molecular |

521.63 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

N-[(1S,2S)-2-Hydroxy-3-[(2-methylpropyl)[(4-nitrophenyl)sulfonyl]amino]-1-(phenylmethyl)propyl]carbamic Acid 1,1-Dimethylethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate](/img/structure/B600805.png)

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B600811.png)